2-(2,4-Dichlorophenyl)pyrrolidine
Overview
Description
2-(2,4-Dichlorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 2,4-dichlorophenyl group
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 2-(2,4-dichlorophenyl)pyrrolidine, have been associated with a wide range of biological activities .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
2-(2,4-Dichlorophenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been found to interact with carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance in tissues . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways it regulates.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, this compound can impact cell signaling pathways, potentially leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their activity. For example, its interaction with carbonic anhydrase enzymes results in the inhibition of these enzymes, leading to changes in the biochemical pathways they regulate . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range results in significant biological activity, while doses outside this range may have reduced or no effect.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels. For instance, its interaction with carbonic anhydrase enzymes affects the bicarbonate buffering system, which is essential for maintaining pH balance in tissues . Additionally, this compound can influence other metabolic pathways by modulating the activity of key enzymes involved in these processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells can significantly impact its biological activity and the pathways it regulates.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)pyrrolidine typically involves the reaction of 2,4-dichlorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a solvent such as ethanol, with the reaction being catalyzed by an acid like hydrochloric acid. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)pyrrolidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the dichlorophenyl group, used widely in organic synthesis.
2-(2,4-Dichlorophenyl)pyrrole: Similar structure but with a pyrrole ring instead of pyrrolidine, exhibiting different chemical properties.
2-(2,4-Dichlorophenyl)piperidine: Contains a piperidine ring, showing different biological activities.
Uniqueness: 2-(2,4-Dichlorophenyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the dichlorophenyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTZJESQSBXRJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20410187 | |
Record name | 2-(2,4-dichlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20410187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383127-69-3 | |
Record name | 2-(2,4-dichlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20410187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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